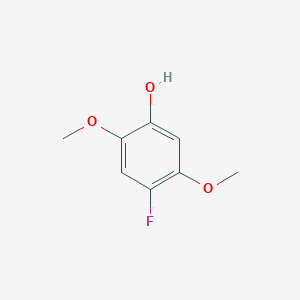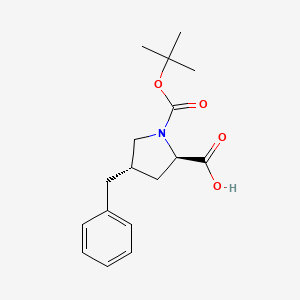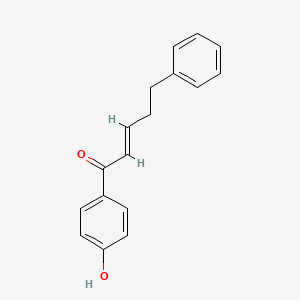
Daphnénone
Vue d'ensemble
Description
Daphnenone is a natural diterpenoid compound isolated from various plants, particularly those belonging to the Thymelaeaceae and Euphorbiaceae families. It is known for its diverse biological activities, including anti-cancer, anti-HIV, and cytotoxic properties.
Applications De Recherche Scientifique
Daphnenone has been extensively studied for its biological activities. It exhibits potent cytotoxic effects against various cancer cell lines, including nasopharyngeal carcinoma cells. Additionally, it has shown anti-HIV activity and neurotrophic effects. Its applications extend to the fields of chemistry, biology, medicine, and industry, where it is used in drug development and as a research tool.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Daphnenone can be synthesized through various organic synthesis methods, often involving complex multi-step reactions. The specific synthetic route depends on the desired yield and purity of the compound.
Industrial Production Methods: Industrial production of daphnenone typically involves extraction from natural sources, followed by purification processes. Advanced techniques such as chromatography and recrystallization are employed to obtain high-purity daphnenone.
Analyse Des Réactions Chimiques
Types of Reactions: Daphnenone undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles and electrophiles are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of daphnenone.
Mécanisme D'action
Daphnenone is compared with other diterpenoids such as resiniferonoids, genkwanines, and rediocides. While these compounds share similar structural features, daphnenone is unique in its potent cytotoxic and anti-HIV activities
Comparaison Avec Des Composés Similaires
Resiniferonoids
Genkwanines
Rediocides
1-alkyldaphnanes
Daphnenone's diverse biological activities and potential applications make it a valuable compound in scientific research and industry. Its unique properties and mechanisms of action set it apart from similar compounds, offering promising avenues for future studies and therapeutic developments.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propriétés
IUPAC Name |
(E)-1-(4-hydroxyphenyl)-5-phenylpent-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O2/c18-16-12-10-15(11-13-16)17(19)9-5-4-8-14-6-2-1-3-7-14/h1-3,5-7,9-13,18H,4,8H2/b9-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KELZXQFUMCJJML-WEVVVXLNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC=CC(=O)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CC/C=C/C(=O)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901318320 | |
| Record name | Daphnenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901318320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
936006-13-2 | |
| Record name | Daphnenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=936006-13-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Daphnenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901318320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Has the mechanism of action of daphnenone been elucidated? What molecular targets are potentially involved?
A2: While the precise mechanism of action remains under investigation, computational studies suggest that daphnenone might interact with B-Raf kinase, a protein implicated in various cellular processes, including cell growth and survival. [] Specifically, docking simulations indicate potential interactions with cysteine 532, glycine 534, and serine 535 residues within the kinase. [] Further experimental validation is needed to confirm this interaction and its role in daphnenone's observed cytotoxic activity.
Q2: Are there other natural compounds structurally similar to daphnenone that exhibit α-glycosidase inhibitory activity?
A3: Yes, research has identified several compounds with a 5-isoprenyl-hexahydroazulene-2(1H)-one skeleton, structurally similar to daphnenone, that show α-glycosidase inhibitory activity. [] Examples include daphnepapytones A and C, daphneone, and 3-methyldaphneolone. [] These compounds were isolated alongside daphnenone from the stem of Daphne papyracea, highlighting the potential of this plant genus as a source of bioactive natural products.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



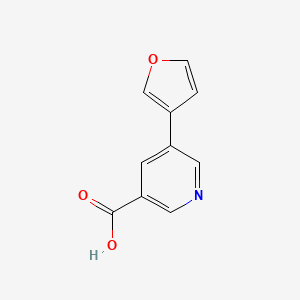
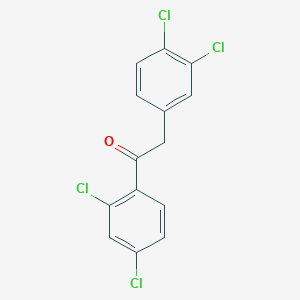

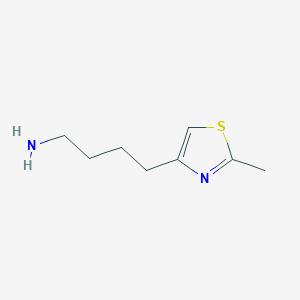
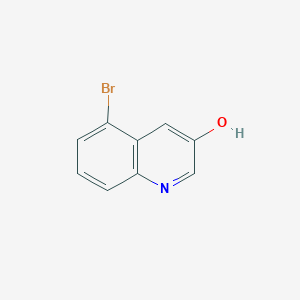
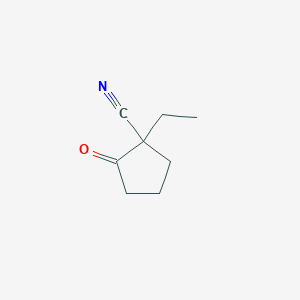
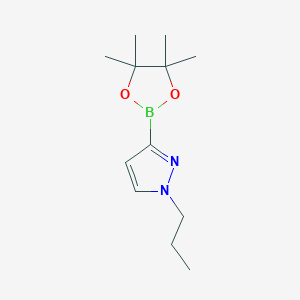
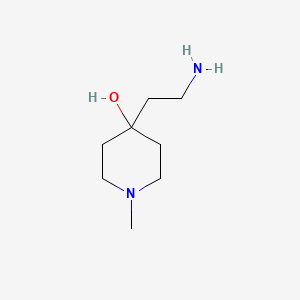

![methyl 2-methyl-1-{[2-methyl-3-(trifluoromethyl)phenyl]methyl}-6-(4-morpholinyl)-1H-benzimidazole-4-carboxylate](/img/structure/B1507857.png)

